An In-depth Technical Guide to the Chemical Structure Analysis of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide
An In-depth Technical Guide to the Chemical Structure Analysis of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide is a small molecule featuring a pyrrolidine ring, a common scaffold in medicinal chemistry, functionalized with an N-allyl carboxamide group.[1][2] The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, offers a three-dimensional structure that can be advantageous for exploring pharmacophore space in drug design.[1][2] The incorporation of the allyl group introduces a reactive handle that can be utilized for further chemical modifications. This guide provides a comprehensive technical overview of the synthesis and detailed chemical structure analysis of this compound, offering insights for researchers engaged in the discovery and development of novel therapeutics.
Synthesis of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide
The synthesis of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide is most directly achieved through an amide coupling reaction between a suitable L-proline derivative and allylamine. A common and efficient method involves the use of a coupling agent to activate the carboxylic acid of L-proline, facilitating nucleophilic attack by the amine.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide.
Experimental Protocol: Amide Coupling
This protocol outlines a standard procedure for the synthesis of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
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N-Boc-L-proline
-
Allylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Hydroxybenzotriazole (HOBt)
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 20 minutes.
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Add allylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
Purify the crude product by silica gel column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution.
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Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide.
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Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring and the N-allyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrrolidine H-2 | ~3.5 - 3.7 | dd | 1H |
| Pyrrolidine H-5 | ~2.9 - 3.1 | m | 2H |
| Pyrrolidine H-3, H-4 | ~1.6 - 2.1 | m | 4H |
| Allyl -CH= | ~5.7 - 5.9 | m | 1H |
| Allyl =CH2 | ~5.0 - 5.2 | m | 2H |
| Allyl -CH2-N | ~3.8 - 4.0 | t | 2H |
| Amide N-H | ~7.5 - 8.5 | br s | 1H |
| Pyrrolidine N-H | ~2.0 - 3.0 | br s | 1H |
Chemical shifts are estimates and can vary based on solvent and concentration.
13C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~173 - 176 |
| Allyl -CH= | ~134 - 136 |
| Allyl =CH2 | ~115 - 117 |
| Pyrrolidine C-2 | ~60 - 62 |
| Pyrrolidine C-5 | ~46 - 48 |
| Allyl -CH2-N | ~41 - 43 |
| Pyrrolidine C-3 | ~29 - 31 |
| Pyrrolidine C-4 | ~24 - 26 |
Chemical shifts are estimates and can vary based on solvent.[3]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide.
-
Expected [M+H]+: 155.1233 (for C8H15N2O+)
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns. The primary fragmentation is expected to occur at the amide bond, leading to the loss of the allylamine moiety or the pyrrolidine ring.
Caption: Plausible fragmentation pathways for N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide in MS/MS.
Purity and alysis
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of small molecules. Given the polar nature of the target compound, a column with a polar-embedded or polar-endcapped stationary phase would be suitable.
Illustrative HPLC Method:
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Column: C18 with polar end-capping (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
This method should provide good separation of the target compound from potential impurities and starting materials.
Chemical Stability and Reactivity
The chemical stability of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide is influenced by its functional groups.
-
Amide Bond: The amide bond is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield L-proline and allylamine.
-
Allyl Group: The double bond in the allyl group can undergo addition reactions and may be sensitive to oxidation.
-
Pyrrolidine Ring: The pyrrolidine ring is generally stable, but the secondary amine is basic and can react with acids.
Biological Context and Potential Applications
Pyrrolidine-2-carboxamide derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and as scaffolds in the development of antibacterial and anticancer agents.[1][4][5] The N-allyl group can serve as a point of attachment for further derivatization, allowing for the exploration of structure-activity relationships in drug discovery programs. The specific biological activity of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide has not been extensively reported in the public domain and represents an area for future investigation.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and detailed chemical analysis of N-(prop-2-en-1-yl)pyrrolidine-2-carboxamide. The proposed synthetic route via amide coupling is a robust and well-established method. The combination of NMR spectroscopy, mass spectrometry, and HPLC provides a powerful toolkit for the unambiguous structural elucidation and purity assessment of this molecule. The insights into its chemical stability and the biological potential of the pyrrolidine-2-carboxamide scaffold highlight its relevance for further research and development in medicinal chemistry.
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